REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]Br>>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][Br:10]
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Name
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|
Quantity
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164 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)Cl)C
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Name
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|
Quantity
|
41.3 mL
|
Type
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reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a 500 ml three-necked round-bottom flask equipped with a reflux condenser
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Type
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ADDITION
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Details
|
was added dropwise under exposure to a 500 W lamp for 3 hours at 190° C
|
Duration
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3 h
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Type
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DISTILLATION
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Details
|
Fractional distillation
|
Type
|
CUSTOM
|
Details
|
gave colorless liquid, b.p. 111-115° C./7 mm Hg
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Name
|
|
Type
|
|
Smiles
|
BrC1=C(CBr)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |